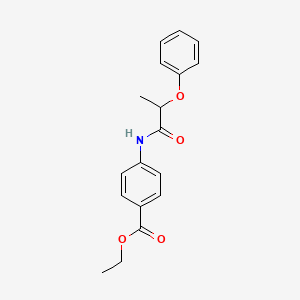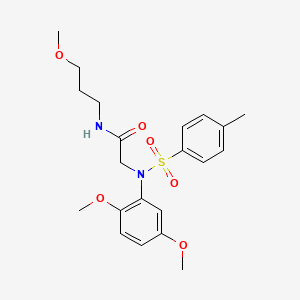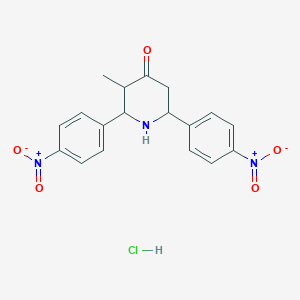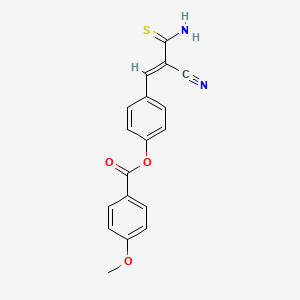![molecular formula C27H18N2O7S2 B4922306 N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide](/img/structure/B4922306.png)
N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide is a complex organic compound with a unique structure that includes a fluorenyl group, sulfonyl groups, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide typically involves multiple steps, starting with the preparation of the fluorenyl core The fluorenyl core can be synthesized through various methods, including Friedel-Crafts acylation and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the fluorenyl or benzamide moieties.
Scientific Research Applications
N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with proteins and enzymes.
Medicine: Research may explore its potential as a therapeutic agent or diagnostic tool.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide involves its interaction with molecular targets, such as proteins or enzymes. The sulfonyl and benzamide groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The fluorenyl core may also play a role in stabilizing the compound and facilitating its interactions.
Comparison with Similar Compounds
Similar Compounds
- **N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}valine
- **N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}homocysteine
- **N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}butanoic acid
Uniqueness
N-{[9-Oxo-7-(phenylformamido)sulfonyl-9H-fluoren-2-YL]sulfonyl}benzamide is unique due to its specific combination of functional groups and structural features. The presence of both sulfonyl and benzamide groups, along with the fluorenyl core, provides a distinct set of chemical and physical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[7-(benzoylsulfamoyl)-9-oxofluoren-2-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O7S2/c30-25-23-15-19(37(33,34)28-26(31)17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)38(35,36)29-27(32)18-9-5-2-6-10-18/h1-16H,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJNQWKAHKQNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B4922225.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4922239.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4922244.png)


![1,3-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene](/img/structure/B4922252.png)


![5-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4922275.png)
![ethyl 2-[[2-(dimethylamino)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4922285.png)
![N-(3-ethoxypropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4922286.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B4922292.png)
![4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4922299.png)
![2,4-dimethylpyrido[1,2-a]benzimidazole-7-carbonitrile](/img/structure/B4922301.png)
